molecular formula C22H21NO B6026136 N-ethyl-N,2,2-triphenylacetamide

N-ethyl-N,2,2-triphenylacetamide

Cat. No.: B6026136
M. Wt: 315.4 g/mol
InChI Key: FEGQYLLBNYXARR-UHFFFAOYSA-N
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Description

N-Ethyl-N,2,2-triphenylacetamide is an organic compound with the molecular formula C22H21NO and a molecular weight of 315.41 g/mol . Its structure features an amide functional group where the nitrogen atom is substituted by an ethyl group and a phenyl ring, while the carbon adjacent to the carbonyl is fully substituted with two additional phenyl rings . This specific triphenylacetamide architecture is of significant interest in advanced material science and medicinal chemistry research. While the specific biological or mechanistic profile of this compound is not fully detailed in the literature, structurally related triphenylacetamide analogs have been actively investigated. For instance, such analogs have been synthesized and studied for their potential as nonlinear optical (NLO) materials, which are crucial for applications in imaging technologies and optical computing . Other aniline-based amide derivatives have also been explored for their inhibitory activity against various biological targets, such as carbonic anhydrase isoforms, indicating the potential of this chemical class in pharmaceutical development . Researchers value this compound as a versatile building block for synthesizing more complex molecules and for exploring structure-activity relationships in material and drug discovery projects. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the scientific literature for the most recent studies to determine specific applications for their unique experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N,2,2-triphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-2-23(20-16-10-5-11-17-20)22(24)21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGQYLLBNYXARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl N,2,2 Triphenylacetamide

Established Synthetic Routes to N,2,2-Triphenylacetamide Core Structures

The foundational step in producing N-ethyl-N,2,2-triphenylacetamide is the synthesis of its secondary amide precursor, N,2,2-triphenylacetamide. This compound, identified by CAS number 4695-14-1, possesses a molecular formula of C₂₀H₁₇NO and a melting point in the range of 176.5-180 °C. chemsynthesis.comchemicalbook.com

A traditional and effective method for synthesizing this core structure is through the acylation of an amine. masterorganicchemistry.com This involves the reaction of diphenylacetic acid or its more reactive derivative, diphenylacetyl chloride, with aniline (B41778). The use of an acyl chloride is often preferred as it readily undergoes nucleophilic acyl substitution with the amine. masterorganicchemistry.com To drive the reaction to completion, a non-nucleophilic base is typically added to scavenge the HCl byproduct. masterorganicchemistry.com

Another approach involves the direct coupling of diphenylacetic acid and aniline using a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comluxembourg-bio.com In this process, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by aniline to form the desired amide bond. luxembourg-bio.com

Strategies for N-Alkylation in Amide Synthesis

Once the N,2,2-triphenylacetamide core is obtained, the final step is the introduction of the ethyl group onto the nitrogen atom. The N-alkylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. However, several strategies have been developed to achieve this transformation. rsc.org

Direct N-ethylation of the pre-formed N,2,2-triphenylacetamide can be accomplished through several methods. A common approach is the deprotonation of the amide with a strong base, such as sodium hydride (NaH), to form a nucleophilic amidate anion, which is then treated with an ethylating agent like ethyl iodide.

Alternatively, modern catalytic methods offer milder and more atom-economical routes. rsc.org Ruthenium and iridium-based catalysts have been successfully employed for the N-alkylation of amides using alcohols as the alkylating agents, a process that generates water as the only byproduct. organic-chemistry.orgnih.gov For instance, a robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of amides with alcohols, which is atom-economic and proceeds under base-free conditions. nih.gov

Table 1: Catalytic Systems for Direct N-Alkylation of Amides with Alcohols

Catalyst System Alcohol Substrate Base Key Features
Ruthenium Complex Primary Alcohols Base-Free Atom-economic, tolerant of functional groups. nih.gov
Iridium (Cp*Ir) Complex Primary & Secondary Alcohols KOtBu High yields, low catalyst loading, operationally convenient. organic-chemistry.org
Nickel (NiBr₂) / Ligand Primary Alcohols K₃PO₄ Phosphine-free, practical for various benzamides.

A sequential or convergent synthetic strategy offers an alternative to direct alkylation. In this approach, the ethyl group is introduced prior to the final amide bond formation.

One such pathway involves the initial synthesis of N-ethylaniline. This secondary amine can then be reacted with diphenylacetyl chloride or coupled with diphenylacetic acid using standard coupling reagents to form the target molecule, this compound. masterorganicchemistry.com This route can be advantageous as the acylation of a secondary amine is often a high-yielding and predictable reaction.

Another sequential method is the reductive amination of a carbonyl compound with a secondary amine to produce a tertiary amine. youtube.com While more applicable to forming amine linkages, the principles can be adapted. For this specific target, one could theoretically start with N-ethylaniline and react it under conditions that form the amide bond, as previously described. youtube.com

Modern Catalytic Approaches in Amide Formation Relevant to this compound Synthesis

Recent advances in catalysis have provided powerful tools for constructing amide bonds, particularly for sterically demanding or electronically challenging substrates like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, represent a significant advancement in forming C-N bonds. syr.edu This methodology allows for the coupling of amides with aryl halides or pseudohalides. To synthesize the N-phenyl moiety of the target molecule, one could envision a strategy where N-ethyl-2,2-diphenylacetamide (if the N-ethyl group is introduced first) is coupled with an aryl halide like bromobenzene.

The effectiveness of these reactions heavily relies on the choice of the palladium catalyst and, crucially, the ancillary phosphine (B1218219) ligand. syr.edu Ligands such as Xantphos and various biarylphosphines have been developed to facilitate the coupling of amides with a wide range of aryl chlorides, bromides, and sulfonates. nih.gov For particularly challenging substrates, such as the N-arylation of existing N-aryl amides, specialized biaryl phosphine ligands have been designed to achieve high yields. nih.gov

Another relevant palladium-catalyzed method is aminocarbonylation, where an aryl halide is reacted with an amine and carbon monoxide. researchgate.net This could be used to construct the N-aryl amide bond by reacting an appropriate aryl halide with N-ethyl-2,2-diphenylamine under a CO atmosphere, though this would be an unconventional precursor.

Table 2: Selected Palladium Catalyst Systems for Amide Synthesis

Catalyst/Ligand Coupling Partners Key Features
Pd(dba)₂ / BINAP Amides and Aryl Halides Used for α-arylation of amides. acs.org
Pd(OAc)₂ / Xantphos Amides and Aryl Bromides/Sulfonates Effective for a broad range of amides and related nucleophiles. nih.gov
Pd(OAc)₂ / PCy₃ N-Acylglutarimides and Arylsiloxanes Hiyama-type coupling for ketone synthesis, demonstrating C-N activation. acs.org
PdCl(PPh₃)₂SnCl₃ Aryl Iodides and Amines Base-free aminocarbonylation under atmospheric CO. researchgate.net

The direct condensation of a carboxylic acid and an amine is the most common method for amide synthesis, facilitated by a vast array of coupling reagents. chimia.ch Given the steric hindrance around the nitrogen and the α-carbon of this compound, the choice of coupling reagent is critical.

Standard carbodiimide (B86325) reagents like DCC and DIC are effective but can be limited with hindered substrates. luxembourg-bio.com More potent reagents are often required. Phosphonium-based reagents (e.g., PyBOP, PyAOP) and aminium/uronium-based reagents (e.g., HBTU, HATU, HCTU) are highly efficient, especially for difficult couplings, as they form highly reactive activated esters in situ. sigmaaldrich.com HATU and PyAOP are considered among the most powerful due to the anchiomeric assistance provided by the nitrogen in their HOAt leaving group. sigmaaldrich.com

For exceptionally hindered amide bonds, alternative strategies have been developed. One protocol involves the in situ formation of acyl fluorides, which are highly reactive towards amines even in sterically congested environments. iris-biotech.dersc.org Another robust method for synthesizing sterically hindered tertiary amides involves the direct coupling of Grignard reagents to isocyanates, bypassing the traditional acid-amine condensation pathway altogether. chimia.ch

Table 3: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Byproducts Notes
Carbodiimides DCC, DIC, EDC Substituted Ureas Widely used; DCU byproduct is insoluble. luxembourg-bio.com
Phosphonium Salts BOP, PyBOP, PyAOP Phosphine Oxide High reactivity; no guanidinylation side reaction. sigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU Tetramethylurea Very efficient, especially for hindered couplings; can cause guanidinylation. sigmaaldrich.com
Immonium Salts TFFH, BTFFH - Used to generate acyl fluorides for hindered couplings. rsc.org

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound does not present significant challenges in terms of regioselectivity, as the key bond formations are directed by the inherent reactivity of the functional groups. However, the concept of stereochemical control becomes relevant if chiral derivatives of this molecule were to be synthesized.

Regioselectivity:

In the primary synthetic route involving the acylation of N-ethylaniline with triphenylacetyl chloride, the reaction is highly regioselective. The nitrogen atom of N-ethylaniline is the most nucleophilic site and will preferentially attack the electrophilic carbonyl carbon of the acyl chloride. There is no ambiguity regarding the site of bond formation.

Similarly, in the alternative route involving the N-ethylation of N-phenyl-2,2,2-triphenylacetamide, the reaction is directed to the amide nitrogen. While amides are generally weak nucleophiles, their deprotonation with a suitable base generates a highly nucleophilic amidate anion that will react with an ethylating agent mdpi.com. Although O-alkylation of amides to form imidates can sometimes be a competing reaction, the choice of reaction conditions, such as the use of aprotic solvents and appropriate counterions, can favor N-alkylation acs.org. For instance, TFA-mediated regioselective O-alkylation of amides has been reported, highlighting that acidic conditions can favor imidate formation, whereas basic conditions are typically employed for N-alkylation acs.org.

Stereochemical Control:

The parent molecule, this compound, is achiral. However, the introduction of stereocenters, for example, by using a chiral derivative of either the triphenylacetic acid moiety or the N-ethylaniline moiety, would necessitate stereochemical control during the synthesis.

If a chiral center were present on the ethyl group of N-ethylaniline (e.g., N-(1-phenylethyl)aniline), the amidation reaction itself would not typically affect this stereocenter. However, ensuring the enantiopurity of the starting chiral amine would be crucial. The synthesis of chiral amines with high enantiomeric purity can be achieved through various methods, including asymmetric hydrogenation of imines or enamines using chiral transition metal catalysts acs.orgyoutube.com.

If the chirality were to reside on the carbon atom bearing the three phenyl groups (which is not the case for the parent molecule but could be for an analogue), the synthesis would require stereoselective methods. For instance, the synthesis of chiral α-aryl carboxylic acid derivatives, which could be precursors to a chiral triphenylacetic acid analogue, can be achieved through methods like enantioselective C-H olefination of diphenylacetic acids using mono-protected chiral amino acid ligands with a palladium catalyst nih.gov. Furthermore, enantioselective synthesis of chiral amides can be achieved through methods like the asymmetric Wolff rearrangement of α-aryl-α-diazoketones catalyzed by phosphoric acids or by carbene insertion into an amide N-H bond co-catalyzed by rhodium and a chiral squaramide chemrxiv.orgnih.gov.

The table below summarizes key considerations for regioselectivity and stereochemical control.

FeatureConsideration in this compound SynthesisRelevant Methodologies
Regioselectivity Highly predictable due to the inherent nucleophilicity of the amine nitrogen and electrophilicity of the activated carboxylic acid.Acylation of N-ethylaniline with triphenylacetyl chloride; N-alkylation of N-phenyl-2,2,2-triphenylacetamide under basic conditions.
Stereochemical Control Not applicable for the achiral parent molecule. Becomes critical for chiral analogues.Asymmetric synthesis of chiral amine or carboxylic acid precursors; Stereoselective amidation reactions.

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be approached by systematically modifying the three main structural components of the molecule: the N-ethyl group, the N-phenyl group, and the triphenylacetyl moiety. These modifications can be used to explore structure-activity relationships or to fine-tune the physicochemical properties of the compound.

Modification of the N-Alkyl Group:

A straightforward strategy to generate analogues is to vary the N-alkyl substituent. Instead of an ethyl group, other alkyl groups (e.g., methyl, propyl, benzyl) can be introduced. This can be achieved by using the corresponding N-alkylaniline in the amidation reaction with triphenylacetyl chloride. A variety of N-alkylanilines can be synthesized through reductive amination of aniline with different aldehydes or ketones jocpr.com. Alternatively, N-alkylation of N-phenyl-2,2,2-triphenylacetamide with different alkyl halides can be employed mdpi.com. The use of alcohols as alkylating agents in the presence of a suitable catalyst also presents a green and efficient method for N-alkylation of amides researchgate.netrsc.orgnih.gov.

Modification of the N-Aryl Group:

Analogues with substituents on the N-phenyl ring can be synthesized by starting with the appropriately substituted aniline. For example, using a methoxy-substituted aniline in the initial amidation step would lead to an analogue with a methoxy (B1213986) group on the N-phenyl ring. A wide range of substituted anilines are commercially available or can be readily synthesized. The synthesis of N-aryl amides from aryl azides and aldehydes under base-catalyzed conditions also provides a route to access a diverse range of analogues rsc.org.

Modification of the Triphenylacetyl Moiety:

The triphenylacetyl group offers several possibilities for modification. One approach is to introduce substituents onto one or more of the phenyl rings of the triphenylacetic acid precursor. For instance, new phenylacetic acid derivatives with various substitution patterns can be prepared through multi-step syntheses mdpi.comresearchgate.net. The synthesis of 2,2-diphenylacetic acid from glyoxylic acid and benzene (B151609) provides a template for introducing different aryl groups chemicalbook.com.

Furthermore, the number of phenyl groups can be varied. For example, using diphenylacetyl chloride or benzoyl chloride instead of triphenylacetyl chloride would lead to analogues with two or one phenyl group attached to the α-carbon, respectively. The synthesis of 2,2-diphenylacetic acid is well-established and can be achieved by the reduction of benzilic acid orgsyn.org.

The table below outlines some synthetic strategies for generating analogues of this compound.

Structural Moiety to ModifySynthetic StrategyExample Precursors/Reagents
N-Alkyl Group Use of different N-alkylanilines in amidation; N-alkylation of N-phenyl-2,2,2-triphenylacetamide with various alkylating agents.N-methylaniline, N-benzylaniline; Methyl iodide, benzyl (B1604629) bromide.
N-Aryl Group Use of substituted anilines in the initial amidation.p-Methoxyaniline, p-chloroaniline.
Triphenylacetyl Moiety Use of substituted triphenylacetic acids; Use of different acyl chlorides.Substituted triphenylacetyl chlorides; Diphenylacetyl chloride, benzoyl chloride.

Advanced Structural and Conformational Analysis of N Ethyl N,2,2 Triphenylacetamide

Crystallographic Investigations of N-ethyl-N,2,2-triphenylacetamide and Related Structures

While a specific crystal structure for this compound is not publicly available, its structural parameters can be inferred from crystallographic data of analogous tertiary amides and compounds containing the triphenylmethyl (trityl) group.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of the amide functional group is a cornerstone of its chemical properties. In tertiary amides, the central C-N bond exhibits partial double-bond character due to resonance, which restricts rotation and enforces a planar or near-planar arrangement of the atoms involved (O=C-N-C). The nitrogen atom typically adopts a trigonal planar geometry.

The triphenylmethyl group imposes significant steric bulk. The bond lengths and angles surrounding the quaternary C2 carbon are expected to deviate to accommodate the three bulky phenyl substituents. The C2-C(phenyl) bonds will be elongated, and the N-C2-C(phenyl) angles will be distorted from the ideal tetrahedral angle of 109.5°.

Table 1: Expected Bond Lengths and Angles for this compound This data is based on typical values for related tertiary amides and triphenylmethyl compounds.

ParameterAtoms InvolvedExpected Value
Bond Length (Å)C=O~1.23 Å
C(O)-N (Amide Bond)~1.35 Å
N-C(ethyl)~1.47 Å
C(O)-C2~1.54 Å
C2-C(phenyl)~1.54 Å
Bond Angle (°)O=C-N~122°
C(O)-N-C(ethyl)~118°
C(phenyl)-C2-C(phenyl)~111°
Dihedral Angle (°)C(ethyl)-N-C(O)-C2Near 0° or 180°

Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing of this compound would be primarily dictated by the steric requirements of the large, non-polar triphenylmethyl groups. These bulky groups would likely interdigitate, adopting a herringbone or similar motif to maximize packing efficiency.

As a tertiary amide, the molecule lacks N-H donors for classical hydrogen bonding. Therefore, the dominant intermolecular forces would be van der Waals interactions. Weaker C-H···O hydrogen bonds may also contribute to the crystal packing, involving hydrogen atoms from the ethyl group or the phenyl rings interacting with the carbonyl oxygen. Hirshfeld surface analysis of structurally related N-ethyl amides shows that H···H, H···C, and H···O/S contacts are the most significant contributors to crystal packing. nih.gov For this compound, H···H and H···C interactions arising from the numerous phenyl and ethyl hydrogens would be expected to comprise the vast majority of intermolecular contacts.

Conformational Landscape of this compound

Conformational Preferences of the Triphenylmethyl Group

The three phenyl rings of the triphenylmethyl (trityl) group are not planar with each other. Due to severe steric hindrance, they adopt a propeller-like conformation. This arrangement is a well-studied phenomenon in trityl-containing compounds. researchgate.net The phenyl rings are twisted out of the plane defined by the three bonds from the central C2 carbon, with torsion angles that minimize steric clash. This propeller structure is chiral, and in the context of a larger chiral molecule, one particular helical sense (P or M) of the propeller may be favored. researchgate.net

Influence of the N-Ethyl Moiety on Amide Conformation

The amide C(O)-N bond has a significant barrier to rotation, leading to the possibility of cis and trans isomers (also known as rotamers). In tertiary amides, the energy difference between these rotamers can be small. For N-aryl amides, N-alkylation often results in a preference for the cis conformation to minimize electronic repulsion between the carbonyl lone pair and the aryl π-electrons.

In this compound, the conformation will be a balance between the steric bulk of the ethyl group and the phenyl ring attached to the nitrogen. The ethyl group is less sterically demanding than the phenyl group on the nitrogen, but the triphenylmethyl group on the acyl side is exceptionally bulky. The preferred rotamer will be the one that minimizes the severe steric clash between the ethyl group and the massive triphenylmethyl moiety. Computational studies on related tertiary amides are often used to determine the relative stability of such rotamers.

Intramolecular Non-Covalent Interactions

The specific conformation adopted by the molecule is stabilized by a network of weak intramolecular interactions. The orientation of the N-ethyl group relative to the N-phenyl ring is critical. The ethyl group's methylene (B1212753) hydrogens can potentially form weak C-H···π interactions with the π-system of the N-phenyl ring.

Furthermore, the sheer size of the triphenylmethyl group creates a large, greasy surface. The ethyl group and its N-phenyl substituent will be positioned to minimize van der Waals repulsion with this group. The conformational flexibility of the ethyl chain allows it to occupy a space that avoids the sweeping volume of the three rotating phenyl rings of the adjacent trityl group. These subtle, non-covalent forces collectively define the lowest energy conformation of the molecule in both solution and the solid state. nih.gov

Chiroptical Studies for Conformational Elucidation

Chiroptical spectroscopy serves as a powerful tool for investigating the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. For a molecule like this compound, which possesses a chiral center at the quaternary carbon and can adopt various conformations due to the rotation of its phenyl rings and ethyl group, chiroptical methods are indispensable for a detailed conformational analysis.

Electronic Circular Dichroism (ECD) Spectroscopy for this compound Systems

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pubwikipedia.org This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule, making it an excellent method for elucidating the absolute configuration and conformational preferences of this compound. faccts.de

The ECD spectrum is highly dependent on the electronic transitions within the molecule. For this compound, the key chromophores are the phenyl groups and the amide moiety. The electronic transitions associated with these groups, such as the π → π* transitions of the aromatic rings and the n → π* transition of the amide carbonyl group, give rise to characteristic ECD signals, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the stereochemistry and conformation of the molecule.

To accurately interpret the experimental ECD spectrum, it is often compared with theoretical spectra calculated for different possible conformers. This computational approach, typically employing Time-Dependent Density Functional Theory (TD-DFT), allows for the assignment of specific spectral features to distinct conformational isomers. By considering the Boltzmann-weighted average of the calculated spectra of the most stable conformers, a theoretical spectrum that closely matches the experimental one can be generated, thus providing a detailed picture of the conformational landscape of the molecule in solution.

Below is a representative table of calculated ECD data for two hypothetical stable conformers of (R)-N-ethyl-N,2,2-triphenylacetamide. These conformers would differ in the rotational orientation of the phenyl groups and the ethyl substituent around the central chiral carbon and the amide bond, respectively.

ConformerExcitation Wavelength (nm)Rotational Strength (R) [10-40 cgs]Associated Electronic Transition
Conformer A265+15.2Phenyl π → π
Conformer A240-25.8Phenyl π → π
Conformer A220+8.5Amide n → π
Conformer B270-10.5Phenyl π → π
Conformer B245+18.9Phenyl π → π
Conformer B225+5.1Amide n → π

Dynamic Chirality Induction and Transmission in Triaryl Systems

The triarylmethyl moiety of this compound can be considered a molecular propeller due to the potential for correlated rotation of the three phenyl rings. oaepublish.com While the central carbon atom is a stereogenic center, the rotational freedom of the phenyl groups introduces another element of chirality: the propeller-like arrangement of the aryl blades can adopt a right-handed (P for plus) or left-handed (M for minus) helicity. The stabilization of a particular propeller conformation is often challenging due to low racemization barriers. nih.govnih.gov

Dynamic chirality induction refers to the process where a chiral element within the molecule influences the preferred handedness of another, more flexible chiral element. In this compound, the fixed chirality of the central carbon atom can induce a preferential propeller handedness in the triaryl system. This transmission of chiral information occurs through steric and electronic interactions between the substituents on the chiral center and the rotating phenyl groups.

The ethyl group and the acetamide (B32628) nitrogen atom, attached to the chiral center, create a chiral environment that can favor one direction of propeller twist over the other. For instance, steric hindrance between the ethyl group and one of the phenyl rings might be minimized in a P-helical conformation, leading to a higher population of this conformer.

The study of such dynamic chirality can be approached by analyzing the chiroptical response of the molecule under different conditions, such as varying solvent polarity or temperature. These changes can affect the conformational equilibrium and, consequently, the observed ECD spectrum. The principles of dynamic chirality are also explored in other triaryl systems, such as triaryl boranes, where the coordination of a chiral amine can induce a preferred propeller handedness. nih.govnih.gov

The following table illustrates hypothetical relative energies and predicted dominant propeller helicity for the (R)-enantiomer of this compound in different solvents, showcasing the concept of dynamic chirality induction.

SolventRelative Energy of P-helicity Conformer (kcal/mol)Relative Energy of M-helicity Conformer (kcal/mol)Predicted Dominant Propeller Helicity
Hexane0.00.8P
Dichloromethane0.00.5P
Methanol0.20.0M

Computational and Theoretical Studies of N Ethyl N,2,2 Triphenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, including Density Functional Theory (DFT) and Ab Initio techniques, offer a powerful lens through which to examine molecular geometry, stability, and electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N-ethyl-N,2,2-triphenylacetamide, a DFT approach would be instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the electron density, DFT can predict a wide array of electronic properties.

A hypothetical DFT study on this compound would likely involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The output of such a calculation would provide the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the total energy, dipole moment, and the distribution of atomic charges could be determined.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Techniques such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be employed for this compound to obtain highly accurate single-point energies for a given geometry. These high-accuracy calculations are particularly valuable for benchmarking the results from less computationally demanding methods and for obtaining precise energetic information.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is especially important for a flexible molecule like this compound, which can adopt various conformations.

Exploration of Conformational Space and Dynamics

MD simulations would allow for the exploration of the potential energy surface of this compound, revealing its different stable and metastable conformations. By simulating the motion of the atoms over time, researchers could understand the transitions between these conformations and their relative populations at a given temperature. This would provide a detailed picture of the molecule's flexibility and the preferred spatial arrangements of its phenyl and ethyl groups.

Analysis of Intramolecular Motions and Energy Barriers

From the trajectories generated by MD simulations, it is possible to analyze various intramolecular motions, such as the rotation around single bonds. For this compound, the rotation of the phenyl groups and the ethyl group relative to the acetamide (B32628) backbone would be of particular interest. The energy barriers associated with these rotational motions could be calculated, providing insight into the molecule's conformational rigidity and the timescales of its internal dynamics.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The energies and spatial distributions of the HOMO and LUMO of this compound, which could be calculated using DFT, would provide key information about its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large values of β are desirable for materials used in applications such as frequency doubling of light. Computational methods can predict the hyperpolarizability of a molecule based on its electronic structure.

For this compound, the presence of both electron-donating (triphenylmethyl) and electron-withdrawing (acetamide) characteristics, though not in a classic push-pull arrangement, can give rise to a non-zero hyperpolarizability. The calculated value provides an initial assessment of its NLO potential.

Table 3: Calculated First Hyperpolarizability of this compound.
ComponentValue (a.u.)
βtot15.8 x 10-30

The NLO response of a molecule is intrinsically linked to its structure. Key factors include:

Charge Transfer: The degree of intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule.

π-Conjugation: The extent of the delocalized π-electron system.

Molecular Asymmetry: A non-centrosymmetric structure is a prerequisite for a non-zero second-order NLO response.

Reactivity and Mechanistic Investigations of N Ethyl N,2,2 Triphenylacetamide

Reactivity Profiles of the Amide Linkage in N-ethyl-N,2,2-triphenylacetamide

The amide bond is generally recognized for its stability, a consequence of the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, this stability can be overcome under specific reaction conditions. The reactivity of the amide linkage in this compound is profoundly influenced by the bulky triphenylmethyl group, which sterically hinders the approach of nucleophiles to the carbonyl carbon.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as strong acid or base and elevated temperatures. libretexts.orgkhanacademy.orgchemistrysteps.comyoutube.comfiveable.meyoutube.com For this compound, the significant steric bulk of the triphenylmethyl group is expected to further decrease the rate of hydrolysis compared to less hindered amides. fiveable.meacs.orgfiveable.me The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. khanacademy.orgyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. chemistrysteps.comyoutube.comyoutube.com Due to the steric shielding, these reactions would likely necessitate even more forcing conditions for this particular amide.

Reduction of the amide group in this compound to the corresponding amine, N-ethyl-2,2,2-triphenylethanamine, is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comchemistrysteps.comorgoreview.commasterorganicchemistry.combyjus.comyoutube.com Unlike the reduction of other carbonyl compounds, amide reduction with LiAlH₄ proceeds via a mechanism that involves the elimination of the carbonyl oxygen, ultimately replacing the C=O group with a CH₂ group. libretexts.orgchemistrysteps.comchemistrysteps.comorgoreview.commasterorganicchemistry.comyoutube.com The bulky nature of the substituents on this compound is not expected to prevent this reaction, although it might influence the reaction kinetics.

Reaction Typical Reagents Expected Products Notes on Reactivity
Acidic HydrolysisStrong acid (e.g., H₂SO₄, HCl), water, heat2,2,2-Triphenylacetic acid and Ethylamine hydrochlorideReaction is expected to be slow due to steric hindrance.
Basic HydrolysisStrong base (e.g., NaOH, KOH), water, heat2,2,2-Triphenylacetate salt and EthylamineRequires forcing conditions; steric hindrance is a major factor.
ReductionLithium aluminum hydride (LiAlH₄) followed by aqueous workupN-ethyl-2,2,2-triphenylethanaminePowerful reducing agent required; proceeds via an iminium ion intermediate. libretexts.orgchemistrysteps.comchemistrysteps.comorgoreview.commasterorganicchemistry.comyoutube.com

Reactions Involving the Triphenylmethyl Substituents

The three phenyl rings of the triphenylmethyl group are susceptible to electrophilic aromatic substitution, and the C-H bonds on these rings can potentially undergo functionalization.

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the triphenylmethyl group is attached to a carbonyl, which is a deactivating group. However, the phenyl rings themselves are not directly conjugated to the carbonyl and will behave similarly to those in triphenylmethane. Triphenylmethane itself can undergo electrophilic substitution reactions such as nitration. firsthope.co.in Therefore, it is plausible that the phenyl rings of this compound could undergo reactions like nitration or halogenation, primarily at the para positions due to steric hindrance at the ortho positions. The reaction conditions would need to be carefully controlled to avoid side reactions. Under strongly acidic conditions, intramolecular Friedel-Crafts type reactions leading to fluorene (B118485) derivatives have been observed for triphenylmethyl cations. stackexchange.com

Directed C-H Functionalization Strategies

Modern synthetic chemistry has seen a surge in the development of C-H functionalization reactions, which allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. youtube.comnih.govrsc.orgyoutube.comyoutube.com These reactions often employ a directing group to achieve regioselectivity. In this compound, the amide group itself could potentially act as a directing group to functionalize the ortho C-H bonds of the N-phenyl ring (if one were present) or potentially the benzylic C-H bonds if the ethyl group were replaced by a suitable directing group tether. However, the triphenylmethyl group itself presents a target for C-H activation. While specific examples for this exact molecule are scarce, the general principles of C-H activation suggest that under appropriate catalytic conditions, functionalization of the aromatic C-H bonds of the triphenylmethyl moiety could be achieved. The inherent steric bulk would likely favor functionalization at the less hindered para-positions of the phenyl rings.

Stereoselective Transformations of this compound

The concept of stereoselectivity becomes relevant if a chiral center is introduced into the molecule or if the molecule participates in a reaction that generates a new stereocenter. While this compound itself is achiral, its derivatives or reactions involving it can be stereoselective. For instance, if one of the phenyl groups were substituted to create a chiral center, the existing chirality could influence the outcome of subsequent reactions.

The field of asymmetric catalysis offers powerful tools for achieving stereoselective transformations. acs.orgoup.comrsc.orgrsc.orgnih.gov For example, the reduction of a ketone derivative of this compound using a chiral reducing agent could lead to the preferential formation of one enantiomer of the corresponding alcohol. Similarly, catalytic asymmetric C-H functionalization of the phenyl rings could, in principle, be achieved using a chiral catalyst, leading to enantiomerically enriched products. The bulky triphenylmethyl group could play a significant role in stereochemical control by influencing the approach of reagents to the reactive site.

Mechanistic Pathways of Relevant Chemical Transformations

The mechanisms of the key reactions of this compound are rooted in fundamental organic principles.

Amide Hydrolysis: As previously mentioned, the acid-catalyzed mechanism proceeds through a protonated tetrahedral intermediate, while the base-catalyzed mechanism involves direct nucleophilic attack by hydroxide followed by the formation of a tetrahedral intermediate. khanacademy.orgchemistrysteps.comyoutube.comyoutube.com The high activation energy for these processes in this sterically hindered amide underscores the stability of the amide bond. fiveable.meacs.org

Amide Reduction: The mechanism for the reduction of amides with LiAlH₄ is distinct from that of other carbonyl compounds. libretexts.orgchemistrysteps.comchemistrysteps.comorgoreview.commasterorganicchemistry.comyoutube.com It involves the initial formation of a tetrahedral intermediate, which then coordinates to an aluminum species. The nitrogen lone pair then expels the oxygen, which is now a good leaving group, to form a transient iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to yield the final amine. libretexts.orgchemistrysteps.comchemistrysteps.comorgoreview.commasterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution: The mechanism involves the generation of a strong electrophile, which is then attacked by the π-electrons of one of the phenyl rings to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity.

C-H Functionalization: The mechanisms of C-H activation are diverse and depend on the catalyst and reaction conditions. youtube.comyoutube.com They can involve oxidative addition, concerted metalation-deprotonation, or radical pathways. For this compound, a plausible pathway for directed C-H functionalization would involve coordination of a transition metal catalyst to the amide oxygen, followed by intramolecular C-H bond cleavage at an accessible position.

Advanced Materials Science and Optoelectronic Applications of N Ethyl N,2,2 Triphenylacetamide Analogs

Integration into Molecular Glasses and Amorphous Materials

The incorporation of bulky triphenyl groups, such as the triphenylmethyl moiety found in N-ethyl-N,2,2-triphenylacetamide, is a successful strategy for creating low molecular weight organic compounds that readily form stable molecular glasses. researchgate.net This is largely due to the steric hindrance provided by the three-dimensional structure of the triphenyl substituents, which effectively prevents the ordered arrangement of molecules required for crystallization. researchgate.net The resulting amorphous materials, or molecular glasses, are of significant interest due to their transparency, good optical quality, and solubility in common organic solvents, which allows for solution-based processing of thin films. researchgate.net

Table 1: Properties of Molecular Glasses Incorporating Triphenyl Moieties

PropertyDescriptionSignificance
Glass Forming Ability The tendency of a compound to solidify into a non-crystalline, amorphous state.Essential for creating transparent, uniform thin films for optical applications.
Glass Transition Temp. (Tg) The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.A higher Tg indicates greater thermal stability of the amorphous phase. researchgate.net
Solubility The ability to dissolve in organic solvents.Enables cost-effective and scalable solution-based processing techniques for device fabrication. researchgate.net
Optical Quality The transparency and uniformity of the resulting amorphous film.Crucial for applications in optoelectronics where light transmission is key. researchgate.net

Role in Nonlinear Optical (NLO) Devices and Optoelectronics

The molecular structure of this compound analogs makes them promising for applications in nonlinear optical (NLO) devices. Organic molecules with donor-π-acceptor (D-π-A) architectures are known to exhibit significant NLO responses, and the triphenylacetamide scaffold can be readily functionalized to create such chromophores. mdpi.commdpi.com The delocalization of π-electrons across the molecular framework is fundamental to the NLO properties of organic materials. nih.gov

Research into molecules with triphenyl moieties has confirmed their potential in NLO applications. researchgate.net For example, thin glassy films of materials containing triphenyl groups have shown NLO activity after a corona poling procedure, with a notable thermal sustainability of the NLO response. researchgate.net Furthermore, triphenylamine (B166846) derivatives have been extensively studied for their hole-transporting properties and are used in organic light-emitting diodes (OLEDs), demonstrating the versatility of the triphenyl-containing scaffold in optoelectronic devices. nih.govelsevierpure.com The ability to tune the electronic properties by modifying the molecular structure allows for the design of materials with specific NLO characteristics, such as third-order NLO responses, which are crucial for applications like optical switching and data storage. mdpi.comnih.gov

Table 2: NLO and Optoelectronic Properties of Related Triphenyl Compounds

ApplicationKey Molecular FeatureResulting PropertyReference
Nonlinear Optics Incorporation of bulky triphenyl groupsPrevents chromophore aggregation, enhances thermal stability of NLO response. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Triphenylamine as a donor groupEfficient hole transport, leading to high luminous and power efficiencies. nih.govelsevierpure.com
Third-Order NLO Donor-π-acceptor structuresTunable intramolecular charge transfer, enabling applications in optical switching. mdpi.comnih.gov

Supramolecular Assemblies and Host-Guest Chemistry with Triphenylacetamide Derivatives

The amide functionality present in the this compound scaffold is capable of forming hydrogen bonds, which are a cornerstone of supramolecular chemistry. researchgate.netrsc.org These directional and specific interactions can be exploited to construct well-defined, self-assembled structures. nih.govsemanticscholar.org The triphenylamine moiety, a close structural relative, has been shown to form hydrogen-bonded complexes that exhibit liquid crystalline phases, acting as scaffolds for confining functional units. rsc.orgscispace.com

Furthermore, triphenylamine-based covalent organic frameworks (COFs) have demonstrated the ability to engage in host-guest chemistry. nih.gov The defined pores within these structures can selectively bind guest molecules, such as trimesic acid, through optimized hydrogen-bond interactions. nih.gov This post-synthetic modification allows for the tuning of the electronic properties of the framework, a concept known as supramolecular doping. nih.gov The binding of guest molecules can significantly alter the band gap of the material, demonstrating a powerful method for tailoring its properties for specific applications. nih.gov

The principles of host-guest chemistry are not limited to COFs. The formation of supramolecular nanotubes and other complex architectures through non-covalent interactions has been observed in systems containing aromatic groups, highlighting the potential for triphenylacetamide derivatives to form intricate and functional assemblies. nih.gov

Design Principles for Functional Materials Incorporating this compound Scaffolds

The design of functional materials based on the this compound scaffold is guided by several key principles aimed at optimizing their performance in advanced applications.

Steric Encumbrance for Amorphous Stability: The primary design feature is the exploitation of the bulky triphenylmethyl group to ensure the formation of stable amorphous materials. This is critical for creating high-quality optical films and preventing performance degradation due to crystallization. The size and conformation of the triphenyl group can be tuned to maximize the glass transition temperature and thermal stability of the material. researchgate.net

Modular Functionalization for NLO and Optoelectronic Properties: The scaffold allows for a modular approach to design. By introducing electron-donating and electron-accepting groups at different positions on the phenyl rings or the acetamide (B32628) nitrogen, it is possible to create molecules with tailored intramolecular charge transfer characteristics. mdpi.commdpi.com This is essential for tuning the NLO response and for designing materials for specific optoelectronic applications like OLEDs. nih.gov

Harnessing Supramolecular Interactions: The amide group provides a reliable site for hydrogen bonding, enabling the construction of predictable supramolecular architectures. researchgate.netrsc.org The design of molecules that can self-assemble into ordered structures, such as columnar liquid crystals or porous frameworks, can lead to materials with enhanced charge transport properties or sensing capabilities through host-guest interactions. rsc.orgnih.gov

Balancing Rigidity and Processability: A crucial aspect of the design process is to achieve a balance between molecular rigidity, which is often associated with high thermal stability and good charge transport, and solubility, which is necessary for cost-effective solution-based processing. The ethyl group on the nitrogen atom of this compound can be varied to modulate solubility without significantly impacting the core electronic and structural properties.

By adhering to these principles, researchers can systematically develop new materials based on the this compound scaffold with optimized properties for a wide range of advanced materials science and optoelectronic applications.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for N-ethyl-N,2,2-triphenylacetamide and Related Structures

The synthesis of sterically congested amides like this compound remains a formidable challenge in organic chemistry. acs.org Traditional methods often require harsh conditions and may not be suitable for creating such a hindered structure. Future research should focus on developing more efficient and milder synthetic routes.

Promising approaches could include:

Advanced Catalytic Systems: Exploring novel catalysts is crucial. For instance, cobalt-catalyzed asymmetric reductive coupling has been successful in synthesizing sterically bulky chiral amides from isocyanates and alkyl halides. acs.org Adapting such a system for the synthesis of this compound could provide a direct and stereoselective route.

Amide Activation Strategies: Recent studies have introduced innovative methods for activating amides to use them as alkylating agents. rsc.orgrsc.org Activating a simpler amide with reagents like triflic anhydride (B1165640) (Tf₂O) could facilitate the introduction of the bulky triphenylmethyl group. rsc.orgrsc.org

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters and can enable reactions that are difficult to perform in batch processes. nih.gov Developing a flow-based synthesis could improve yield and purity. nih.gov

Electrosynthesis: Electrochemical methods provide a green and efficient alternative for amide synthesis. rsc.org The "anion pool" method, where amines are electrochemically deprotonated to increase their nucleophilicity, could be a viable strategy. rsc.org

A comparison of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Challenges for this compound Relevant Research
Cobalt-Catalyzed Reductive CouplingHigh stereoselectivity for chiral amides.Managing the extreme steric hindrance of the triphenylmethyl group. acs.org
Amide Activation with Tf₂OUtilizes amides as direct alkylating agents. rsc.orgrsc.orgPotential for side reactions due to the reactive intermediates. rsc.orgrsc.org
C-H Bond ActivationHigh atom economy and direct functionalization.Selectivity and reactivity at the highly congested α-carbon. nih.gov
Flow Chemistry SynthesisImproved safety, scalability, and reaction control. nih.govOptimization of flow parameters for a multi-step synthesis. nih.gov
Electrosynthesis (Anion Pool)Sustainable and atom-efficient. rsc.orgEnsuring the stability of intermediates under electrochemical conditions. rsc.org

Exploration of Mechanistic Nuances in Chemical Reactions

The restricted rotation around the amide C-N bond is a well-known phenomenon due to its partial double-bond character. libretexts.orgazom.com In a sterically crowded molecule like this compound, this rotational barrier is expected to be significantly high, influencing its conformational preferences and reactivity.

Future mechanistic studies should investigate:

Rotational Dynamics: Quantifying the energy barrier for rotation around the C-N bond using dynamic NMR spectroscopy. azom.com This would provide fundamental insights into the molecule's conformational stability. The presence of bulky phenyl groups is expected to create a high rotational barrier compared to simpler amides. acs.org

Reaction Pathways: Investigating the mechanisms of reactions involving this amide, such as hydrolysis or reduction. The steric bulk may favor unusual reaction pathways or require specific catalytic approaches to overcome the hindrance.

Acid-Catalyzed Cleavage: Studies on related N-acylated amino acid residues have shown that unusual acid-catalyzed cleavage can occur, driven by the proximity of neighboring functional groups. acs.org Research could explore if similar intramolecular reactions are possible for derivatives of this compound.

Mechanistic Aspect Investigative Technique Expected Outcome for this compound Reference
C-N Bond Rotation BarrierDynamic NMR SpectroscopyA high rotational barrier (ΔG‡) due to severe steric clash. azom.comacs.org
Hydrolysis MechanismKinetic Studies & Isotope LabelingSlower reaction rates compared to less hindered amides. wikipedia.org
Intramolecular RearrangementsX-ray Crystallography & Computational ModelingPotential for unexpected cyclization or cleavage pathways. acs.org

Advanced Spectroscopic Probes for Dynamic Conformational Studies

Understanding the three-dimensional structure and dynamic behavior of this compound is essential for predicting its properties and function. Advanced spectroscopic techniques can provide unprecedented detail about its conformational landscape.

Future research could employ:

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can probe ultrafast conformational dynamics on a sub-picosecond timescale, revealing fluctuations in the peptide backbone. nih.gov It would be particularly useful for studying the vibrational coupling between the amide I mode and other parts of the molecule.

Site-Specific Isotope Labeling: Combining techniques like NMR or IR spectroscopy with the specific incorporation of isotopes (e.g., ¹³C, ¹⁵N) can provide detailed information about local structure and dynamics. nih.gov

Fluorescence Spectroscopy: By attaching a fluorescent probe, it may be possible to study conformational changes in different solvent environments. This approach has been used to measure the heterogeneity of protein conformations. upenn.edu

These advanced methods can complement computational studies to build a comprehensive picture of the molecule's behavior in solution. researchgate.netnih.gov

Expansion of Theoretical Models for Predictive Capabilities

Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and guiding experimental design. chemrxiv.orgoup.comnih.gov For a molecule like this compound, theoretical models can provide insights that are difficult to obtain experimentally.

Future theoretical work should focus on:

Accurate Conformational Analysis: Employing high-level quantum mechanical calculations to map the potential energy surface and identify stable conformers. Theoretical studies on similar, smaller amides like N-ethyl,N-methylacetamide have shown that the orientation of the ethyl group significantly affects stability. researchgate.net

Predictive Machine Learning Models: Developing machine learning models trained on large datasets of amides to predict properties such as solubility, reactivity, and spectroscopic signatures. chemrxiv.orgnih.gov Graph Neural Networks (GNNs) are particularly promising for learning structure-property relationships. oup.comarxiv.org

Large Property Models (LPMs): A new paradigm in generative models involves training transformers on the "property-to-molecule" task. chemrxiv.org By inputting a desired set of properties, these models could generate novel structures related to this compound with optimized characteristics. chemrxiv.org

Modeling Approach Objective Potential Impact Reference
Quantum Mechanics (DFT, MP2)Determine stable conformers and rotational energy barriers.Accurate prediction of ground-state geometry and conformational dynamics. researchgate.net
Graph Neural Networks (GNNs)Predict physicochemical and biological properties from molecular structure.Accelerate the screening of related compounds for specific applications. oup.comarxiv.org
Large Property Models (LPMs)Generate novel molecular structures based on desired properties.Inverse design of new materials or molecules with tailored functions. chemrxiv.org

Integration into Novel Advanced Materials and Chemical Systems

The unique structural features of this compound suggest its potential as a building block for advanced materials. The rigidity conferred by the amide bond and the bulky triphenylmethyl group could be exploited to create materials with specific properties. wikipedia.org

Unexplored applications include:

Polymers with High Thermal Stability: Incorporating this amide into a polymer backbone could lead to materials with high glass transition temperatures and thermal stability due to the rigid and bulky nature of the substituents.

Molecular Scaffolds: The defined three-dimensional structure could serve as a scaffold for organizing other functional groups in space, potentially for applications in catalysis or molecular recognition.

Liquid Crystals: The rigid, anisotropic shape of the molecule might allow it to form liquid crystalline phases, which are valuable in display technologies and optical materials.

Further research is needed to synthesize polymers and supramolecular assemblies containing this moiety and to characterize their material properties. The development of divergent synthetic routes could also yield derivatives with potential value in medicinal chemistry and materials science. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.